molecular formula C17H17NO3 B14627809 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one CAS No. 57489-53-9

6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B14627809
CAS No.: 57489-53-9
M. Wt: 283.32 g/mol
InChI Key: KPASYSIMJPISPX-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is a synthetically derived small molecule based on the privileged benzofuranone scaffold, recognized for its significant potential in medicinal chemistry and drug discovery research . This compound is part of a class of structures known for a wide spectrum of biological activities, including investigation as inhibitors for various therapeutic targets . The core benzofuranone structure is a key intermediate in synthesizing complex polyphenolic natural products and other biologically relevant heterocyclic systems . Its structure, featuring a lactone ring, allows it to serve as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures for biological evaluation . Key Research Applications: Enzyme Inhibition Studies: Aurones and related benzofuranone derivatives have recently been identified as a potent new class of alkaline phosphatase (AP) inhibitors, with some analogs demonstrating exceptional inhibitory activity (IC50 values in the low micromolar range) that surpasses traditional standards . This makes them promising chemical tools for studying phosphatase-related biological processes and diseases. Anticancer Research: Benzofuran derivatives are extensively studied for their antitumor properties, acting through mechanisms such as inhibiting specific enzymes (e.g., EGFR) and inducing apoptosis in various human cancer cell lines . The structural motif is considered a promising scaffold for developing novel anticancer agents . Material Science and Synthesis: Beyond pharmacology, such compounds are valuable intermediates in synthesizing dyes and chromogenic materials used in industrial applications . For Research Use Only : This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

57489-53-9

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

6-(dimethylamino)-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H17NO3/c1-18(2)11-8-9-12-14(10-11)17(19)21-16(12)13-6-4-5-7-15(13)20-3/h4-10,16H,1-3H3

InChI Key

KPASYSIMJPISPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(OC2=O)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Reaction Conditions and Yields

ReactantsBaseSolventTimeYieldSource
2-Hydroxybenzonitrile + 2-BromoacetophenoneCs₂CO₃ (2.0 equiv)DMF10–20 min92%
  • Mechanism : Cs₂CO₃ facilitates a one-pot sequential C–O and C–C bond formation. The reaction proceeds via:

    • Alkylation of the phenolic oxygen of 2-hydroxybenzonitrile.

    • Cyclization through intramolecular nucleophilic attack to form the benzofuran core .

Functionalization via N-Arylation

The dimethylamino group enables copper-catalyzed N-arylation with arylboronic acids under mild conditions:

Example Reaction:

Substrate : 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one
Catalyst : Cu(I)/Cu(II) (ligand-free)
Conditions : Ambient temperature, DMF/H₂O
Product : Mono- or bi-N-aryl derivatives

Arylboronic AcidProduct TypeYield
Phenylboronic acidMono-N-aryl78%
4-Nitrophenylboronic acidBi-N-aryl65%
  • Selectivity : Controlled by stoichiometry of arylboronic acid and reaction time .

Condensation with Malononitrile

The amino group participates in Knoevenagel condensation with malononitrile under microwave irradiation:

Reaction Pathway:

  • Formation of conjugated alkenes :

    • Conditions : DMF, 120°C, 20 min.

    • Product : Fluorescent α,β-unsaturated nitriles (λ<sub>em</sub> = 450–480 nm) .

  • Cyclization to pyridine-fused benzofurans :

    • Requires prolonged heating (2–4 h).

    • Application : Fluorescent probes for cellular imaging.

Oxidation:

  • Benzofuran core : Susceptible to oxidation by KMnO₄ or H₂O₂, forming hydroxylated or quinone-like derivatives.

  • Dimethylamino group : Oxidized to N-oxide derivatives using m-CPBA.

Reduction:

  • Ketone group : Reduced with NaBH₄ or LiAlH₄ to form secondary alcohol derivatives.

    • Example : Conversion to 3-(2-methoxyphenyl)-6-(dimethylamino)-2,3-dihydrobenzofuran-1-ol.

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group directs electrophilic substitution at the para position:

ReagentProductConditions
HNO₃/H₂SO₄Nitro-substituted derivative0°C, 2 h
Br₂/FeBr₃Brominated derivativeRT, 1 h
  • Regioselectivity : Controlled by the electron-donating methoxy group .

Base-Mediated Rearrangements

Under strong basic conditions (e.g., KOH/EtOH), the compound undergoes ring-opening reactions :

  • Cleavage of the lactone ring : Forms a carboxylate intermediate.

  • Recyclization : In the presence of electrophiles, forms fused heterocycles (e.g., quinazolinones) .

Scientific Research Applications

Unfortunately, the provided search results do not offer comprehensive data, well-documented case studies, or detailed research findings specifically focusing on the applications of "6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one." However, the available information does provide some context and related uses for benzofuran derivatives, which can be helpful.

Potential Applications and Research Context

  • TB Inhibitors: Benzofurans, including "Benzofuran 1," have been identified as potential leads for inhibiting tuberculosis (TB) by targeting the thioesterase domain of Pks13 . Optimization efforts have aimed to improve drug-like properties and in vivo efficacy .
  • Antiviral Drug Leads: Bis(Benzofuran–1,3-N,N-heterocycle)s are being explored as symmetric synthetic drug leads against the yellow fever virus . These compounds have shown promising activity in preliminary studies .

Related Compounds and Chemical Information

  • Structure and Properties: "this compound" has a molecular weight of 283.32 g/mol and a molecular formula of C17H17NO3 . It is also known under other names and identifiers, such as PubChem CID 12389695 and CAS number 57489-53-9 .
  • Chromogenic Materials: Certain benzofuran derivatives are mentioned in the context of chromogenic materials .

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group may enhance its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino and methoxy groups are electron-donating, enhancing resonance stabilization and solubility.
  • Steric Effects : The 2-methoxyphenyl group in the target compound introduces ortho-substitution steric hindrance, which is absent in para-substituted derivatives like compound 6y .
  • Amino Group Variations: The dimethylaminomethyl group in differs from the target’s direct dimethylamino substitution, suggesting divergent electronic and steric impacts on bioactivity.

Physicochemical Properties

Comparative data for select compounds:

Compound Name Melting Point (°C) Solubility Trends Key NMR Shifts (δ, ppm)
Target Compound Not reported High in polar solvents N/A
Compound 6y 254.9–255.5 Moderate in DMSO 1H NMR: δ 11.14 (s, OH), 3.82 (OCH₃)
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one Not reported Low in non-polar solvents N/A
3,3-bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one Not reported Likely low InChIKey: NPLVICVYBBAXIU-UHFFFAOYSA-N

Insights :

  • The high melting point of compound 6y correlates with strong intermolecular hydrogen bonding (OH groups), absent in the target compound.
  • The target’s dimethylamino group likely reduces crystallinity compared to halogenated analogues, improving solubility in acidic media.

Biological Activity

6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one, also known as DMAMBF, is an organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a dimethylamino group and a methoxyphenyl moiety attached to a benzofuran core, with the molecular formula C17H17NO3C_{17}H_{17}NO_3 and a molecular weight of approximately 283.32 g/mol . This article explores the biological activity of DMAMBF, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural uniqueness of DMAMBF contributes significantly to its biological activity. The arrangement of functional groups allows for both electron-donating and electron-withdrawing properties, influencing its reactivity and interaction with biological targets. Key properties include:

PropertyValue
Molecular FormulaC₁₇H₁₇NO₃
Molecular Weight283.32 g/mol
LogP3.021
Polar Surface Area (PSA)38.77 Ų

Biological Activities

Preliminary studies have indicated that DMAMBF exhibits a range of biological activities, including:

  • Anticancer Activity : Research has shown that DMAMBF possesses significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating cytotoxicity with IC50 values in the low micromolar range . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antiviral Activity : DMAMBF has been investigated for its antiviral potential, particularly against the Yellow Fever Virus (YFV). Structural optimization studies revealed that certain derivatives exhibited compelling efficacy against YFV with promising selectivity indices (SI) ranging from 8.43 to 15.3 .
  • Antibacterial and Antifungal Properties : The compound's derivatives have shown antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .

The mechanisms through which DMAMBF exerts its biological effects are multifaceted:

  • Inhibition of Key Enzymes : DMAMBF has been reported to inhibit specific kinases involved in cancer progression, such as Polo-like Kinase 1 (Plk1), which plays a crucial role in cell division and proliferation .
  • Modulation of Signaling Pathways : The compound may modulate various signaling pathways that are critical for cell survival and apoptosis, contributing to its anticancer effects.
  • Direct Viral Inhibition : In antiviral studies, DMAMBF demonstrated the ability to bind to viral proteins, thereby inhibiting viral replication .

Case Studies

Several case studies highlight the potential applications of DMAMBF:

  • Case Study 1 : A study on the anticancer effects of DMAMBF on breast cancer cell lines indicated that treatment led to significant reductions in cell viability and alterations in apoptotic markers . The results suggest that DMAMBF could be a promising candidate for breast cancer therapy.
  • Case Study 2 : In antiviral research focused on YFV, derivatives of DMAMBF were synthesized and tested for their binding affinity to viral proteins. The most stable compound showed a negative binding free energy indicating strong interaction with the target protein .

Q & A

Basic: What are the key multi-step synthetic strategies for synthesizing 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one?

Answer:
Synthesis of this benzofuranone derivative typically involves sequential functionalization of the benzofuran core. A common approach includes:

Core Formation : Construct the benzofuran scaffold via cyclization of substituted phenols or via Pd-catalyzed C–H activation for aryl coupling (e.g., coupling 2-methoxyphenyl groups to the benzofuran backbone) .

Amino Group Introduction : Introduce the dimethylamino group via nucleophilic substitution or reductive amination, ensuring regioselectivity using protecting groups .

Purification : Employ column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization for isolation .
Validation requires 1H/13C NMR to confirm substituent positions and HPLC for purity (>95%).

Advanced: How can computational methods guide the optimization of reaction conditions for this compound?

Answer:
Computational tools like density functional theory (DFT) predict reaction pathways and transition states:

Mechanistic Insights : Model intermediates in Pd-catalyzed reactions to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Solvent Effects : Use COSMO-RS simulations to optimize solvent polarity for yield improvement .

Thermodynamic Stability : Calculate Gibbs free energy for intermediates to prioritize synthetic routes .
Experimental validation via kinetic studies (e.g., variable-temperature NMR) and in situ IR spectroscopy can resolve discrepancies between computational and empirical data .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

NMR Spectroscopy :

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), dimethylamino (δ ~2.9 ppm), and benzofuran carbonyl (δ ~170 ppm) signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .

X-ray Crystallography : Obtain single crystals via slow evaporation (e.g., benzene/ethyl acetate). Refinement with programs like SHELXL confirms bond lengths/angles (e.g., C–O bond ~1.36 Å in benzofuranone) .

Advanced: How can researchers address contradictions in reported bioactivity data for benzofuran derivatives?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

Standardized Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

Purity Verification : Quantify impurities via LC-MS and correlate bioactivity with purity thresholds .

Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from heterogeneous studies, adjusting for variables like cell line/passage number .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

Ventilation : Use fume hoods for synthesis/purification steps due to volatile byproducts (e.g., dichloromethane) .

Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

Answer:

Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by MALDI-TOF MS for identification .

Pathway Analysis : Apply RNA-seq or phosphoproteomics to track downstream signaling changes .

In Silico Docking : Predict binding modes with targets (e.g., kinases) using AutoDock Vina, validated by surface plasmon resonance (SPR) for binding affinity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for benzofuranones) .

Photostability : Store in amber vials at –20°C; monitor degradation via HPLC under UV light exposure .

Hydrolytic Stability : Test in buffered solutions (pH 3–9) to identify susceptibility to hydrolysis (e.g., ester cleavage) .

Advanced: How can isotope labeling studies clarify metabolic pathways of this compound?

Answer:

Synthesis of Isotopologues : Incorporate 13C at the dimethylamino group via labeled dimethylamine .

Mass Spectrometry : Track labeled metabolites in vitro/in vivo using HRMS or LC-MS/MS .

Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps in metabolism .

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